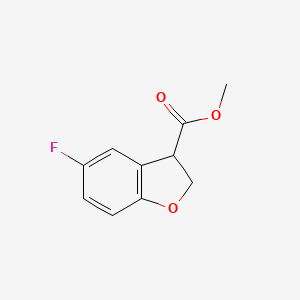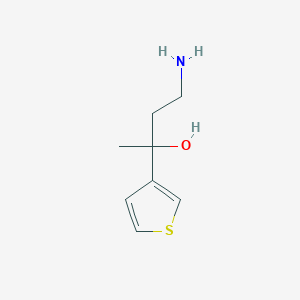
4-Amino-2-(thiophen-3-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the amino and hydroxyl groups makes this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(thiophen-3-yl)butan-2-ol typically involves the introduction of the thiophene ring into the butanol backbone. One common method is the condensation reaction between thiophene derivatives and appropriate amines under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Amino-2-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-Amino-2-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 4-Amino-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-Amino-2-(thiophen-2-yl)butan-2-ol: Similar structure but with the thiophene ring at a different position.
4-Amino-3,3-dimethyl-2-(thiophen-2-yl)butan-2-ol: Contains additional methyl groups, which can influence its reactivity and properties.
Uniqueness
4-Amino-2-(thiophen-3-yl)butan-2-ol is unique due to the specific positioning of the thiophene ring, which can significantly affect its chemical reactivity and biological activity. The combination of the amino and hydroxyl groups with the thiophene ring provides a versatile scaffold for various applications in research and industry.
属性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC 名称 |
4-amino-2-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-8(10,3-4-9)7-2-5-11-6-7/h2,5-6,10H,3-4,9H2,1H3 |
InChI 键 |
LCVSMJXFTDFLCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)(C1=CSC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
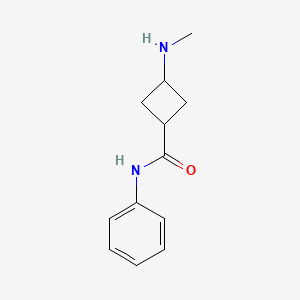

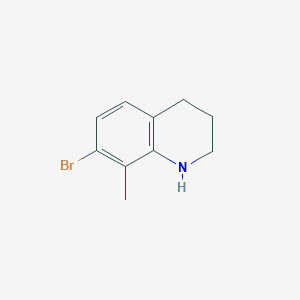


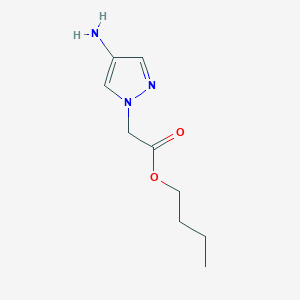
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
